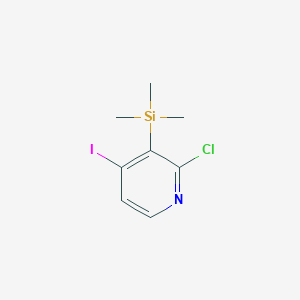

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

(2-chloro-4-iodopyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClINSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQKTAFCWPMXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673854 | |

| Record name | 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-01-5 | |

| Record name | 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine, a polysubstituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro, iodo, and trimethylsilyl functionalities on the pyridine core offers multiple reaction sites for further molecular elaboration. This document outlines a logical and efficient two-step synthesis commencing with the directed ortho-metalation of 2-chloropyridine, followed by regioselective iodination. Detailed experimental protocols, mechanistic insights, and a thorough analysis of the spectroscopic data for the target compound are presented to support its unambiguous identification and characterization.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The precise introduction of multiple, distinct functional groups onto the pyridine ring is a central challenge in synthetic organic chemistry, yet it unlocks the potential to fine-tune the steric and electronic properties of molecules for specific applications. This compound is a prime example of a highly functionalized heterocyclic intermediate. The chloro and iodo substituents serve as versatile handles for a variety of cross-coupling reactions, while the trimethylsilyl group can be further manipulated or can influence the regioselectivity of subsequent reactions. This guide provides a detailed protocol for the synthesis and characterization of this valuable compound, aimed at researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3 , suggests a two-step approach starting from the readily available 2-chloropyridine (1 ). The disconnection of the C-I bond points to an electrophilic iodination of a 2-chloro-3-(trimethylsilyl)pyridine intermediate (2 ). Further disconnection of the C-Si bond in intermediate 2 suggests a directed ortho-metalation (DoM) of 2-chloropyridine (1 ) followed by quenching with an electrophilic silicon source.

This forward synthetic strategy, illustrated below, leverages the well-established principles of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[2]

References

An In-depth Technical Guide to 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine: Properties and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized pyridine scaffold, featuring chloro, iodo, and trimethylsilyl substituents, offers a rich platform for a variety of chemical transformations. The distinct electronic and steric properties of each substituent allow for regioselective modifications, making it a valuable building block in the synthesis of complex molecular architectures. Pyridine and its derivatives are integral components of numerous pharmaceuticals, and the strategic functionalization of this core structure is a key aspect of modern drug discovery.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its synthetic utility.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound lies in its structural and basic identification data.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1138444-01-5 | [3] |

| Molecular Formula | C₈H₁₁ClINSi | |

| Molecular Weight | 311.62 g/mol | |

| InChI | 1S/C8H11ClINSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3 | |

| InChI Key | RXQKTAFCWPMXTO-UHFFFAOYSA-N | |

| SMILES | C--INVALID-LINK--(C)c1c(Cl)nccc1I |

Physical Properties

Detailed experimental data on the physical properties of this compound are not widely available in published literature. Commercial suppliers list it as a solid. For context, related compounds such as 2-Chloro-4-iodo-3-methylpyridine have a melting point of 101-106 °C.[4] The presence of the bulky trimethylsilyl group may influence the crystal packing and thus the melting point of the title compound. Further experimental determination is required for precise values.

Table 2: Physical Property Data

| Property | Value | Notes |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three distinct functional groups, offering a versatile platform for sequential and regioselective chemical modifications.

The Pyridine Core

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The nitrogen atom can act as a base or a nucleophile and can be quaternized.[5] The electronic nature of the pyridine ring can be further modulated by the electron-withdrawing effects of the chloro and iodo substituents.

The Chloro Group

The chlorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions, although typically less reactive than the iodine at the 4-position in cross-coupling reactions. This differential reactivity is a cornerstone of its synthetic utility.

The Iodo Group

The iodine atom at the 4-position is the most reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This high reactivity allows for the selective introduction of a wide range of substituents at this position while leaving the chloro and trimethylsilyl groups intact.

The Trimethylsilyl Group

The trimethylsilyl (TMS) group at the 3-position serves multiple roles. It is a sterically bulky group that can direct the regioselectivity of reactions on the pyridine ring. Furthermore, the C-Si bond can be cleaved under specific conditions to introduce other functional groups, or it can be used to generate a pyridyne intermediate.

Synthetic Applications

The primary utility of this compound lies in its role as a versatile building block for the synthesis of highly substituted pyridines, which are prevalent in pharmaceuticals and functional materials.[1][2]

Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds allows for a stepwise functionalization strategy. The more reactive C-I bond can be selectively targeted in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can react with boronic acids or their esters at the 4-position under palladium catalysis to introduce aryl, heteroaryl, or alkyl groups.

Caption: Suzuki-Miyaura coupling of this compound.

Similarly, the Sonogashira coupling can be employed to introduce alkynyl groups at the 4-position by reacting with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[6]

Caption: Sonogashira coupling of this compound.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as doublets or doublets of doublets in the downfield region (typically δ 7-9 ppm). The trimethylsilyl protons will appear as a sharp singlet at approximately δ 0.3 ppm. |

| ¹³C NMR | Signals for the pyridine ring carbons will be observed in the aromatic region (δ 120-160 ppm). The carbon bearing the trimethylsilyl group will be shielded, while the carbons attached to the electronegative chloro and iodo atoms will be deshielded. The methyl carbons of the TMS group will appear upfield. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 311. The fragmentation pattern would likely show losses of methyl groups from the TMS moiety, as well as cleavage of the C-I and C-Cl bonds.[7][8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the pyridine ring vibrations would be expected in the 1600-1400 cm⁻¹ region. C-H stretching of the aromatic ring would appear around 3100-3000 cm⁻¹. The C-Si bond may show characteristic vibrations in the fingerprint region. |

Safety and Handling

This compound is classified as an acute toxicant (oral, category 4) and is accompanied by the GHS07 pictogram and the signal word "Warning". The hazard statement is H302: Harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications. Its key attribute is the differential reactivity of its chloro and iodo substituents in cross-coupling reactions, allowing for selective and sequential functionalization. While detailed experimental data on its physical properties and comprehensive spectroscopic analyses are not yet widely published, its structural features suggest a versatile and valuable building block for synthetic chemists. Further research into the properties and reactivity of this compound is warranted to fully unlock its potential in the development of novel chemical entities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 1138444-01-5 [sigmaaldrich.cn]

- 4. 2-氯-4-碘-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. asianpubs.org [asianpubs.org]

- 6. b.aun.edu.eg [b.aun.edu.eg]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

The Strategic Nucleus: A Technical Guide to the Reactivity and Synthetic Utility of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

In the landscape of modern medicinal chemistry and materials science, polysubstituted pyridines represent a class of privileged scaffolds, lending their rigid frameworks and unique electronic properties to a multitude of functional molecules. Among these, 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine stands out as a highly versatile, yet underexplored, building block. Its trifunctional nature, characterized by the orthogonal reactivity of its two distinct halogen atoms and the steric and electronic influence of the trimethylsilyl group, offers a powerful platform for the strategic and sequential introduction of molecular complexity. This guide provides an in-depth analysis of the reactivity profile of this compound, drawing upon established mechanistic principles and data from closely related analogues to offer a predictive framework for its application in synthesis. We will explore its behavior in palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and its potential for halogen dance rearrangements, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent synthetic intermediate.

Molecular Architecture and Synthetic Access

The synthetic utility of this compound is predicated on its unique substitution pattern. The C4 iodine is the most labile position for oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the C2 chlorine. The bulky trimethylsilyl (TMS) group at C3 exerts a significant steric and electronic influence, which is crucial for directing regioselectivity and modulating reactivity.

Proposed Synthetic Workflow

A potential synthetic pathway could commence with the directed ortho-metalation of 2-chloropyridine. The presence of the chloro group can direct lithiation to the C3 position. Subsequent quenching with a silicon electrophile would furnish the silylated intermediate. The final iodination step would likely proceed with high regioselectivity at the electron-rich C4 position.

Caption: Proposed synthesis of this compound.

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this molecule's utility as a building block for sequential functionalization. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond, making it the preferred site for oxidative addition to a Pd(0) catalyst. This inherent regioselectivity allows for a modular approach to synthesizing complex, unsymmetrically substituted pyridines.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[4] For this compound, the reaction will selectively occur at the C4 position under standard conditions.

Protocol: Regioselective Suzuki-Miyaura Coupling at C4

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 2-Chloro-4-phenyl-3-(trimethylsilyl)pyridine | >90 |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 2-Chloro-4-(4-methoxyphenyl)-3-(trimethylsilyl)pyridine | >90 |

| This compound | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 2-Chloro-4-(pyridin-3-yl)-3-(trimethylsilyl)pyridine | ~85 |

| Note: Yields are estimated based on typical Suzuki couplings of iodo-pyridines and are for illustrative purposes. |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] Again, selective reaction at the C4-iodo position is expected.

Protocol: Regioselective Sonogashira Coupling at C4

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (1-10 mol%), and a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as the solvent.

-

Solvent Addition: If a co-solvent is needed, add a degassed solvent like THF or DMF.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.[7][8] It is known for its tolerance of a wide range of functional groups. The C4-iodo bond will be the reactive site.

Protocol: Regioselective Stille Coupling at C4

-

Reaction Setup: Under an inert atmosphere, charge a flask with this compound (1.0 equiv.), the organostannane reagent (1.1-1.3 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition: Add a degassed, anhydrous, non-polar solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture (typically 80-110 °C) and monitor its progress. In some cases, the addition of a ligand like triphenylarsine or a salt like LiCl can be beneficial.

-

Work-up and Purification: After cooling, the reaction mixture may be treated with an aqueous KF solution to precipitate the tin byproducts. The mixture is then filtered, extracted, dried, and concentrated. The product is purified by column chromatography.

Directed ortho-Metalation (DoM) and Halogen Dance

The presence of directing metalation groups (DMGs) can facilitate the deprotonation of an adjacent position by a strong base, typically an organolithium reagent, leading to a lithiated intermediate that can be trapped by various electrophiles.[9][10][11] In this compound, the chloro group at C2 is a potential DMG. However, the pyridine nitrogen itself can coordinate with the lithium reagent, potentially directing metalation to C2 or C6. The steric bulk of the TMS group at C3 might hinder metalation at C2.

A competing and fascinating reaction pathway is the "halogen dance," a base-induced migration of a halogen atom.[12][13] With a substrate like this, treatment with a strong base (e.g., LDA) at low temperatures could potentially lead to a complex equilibrium of lithiated and rearranged species. The kinetic deprotonation site versus the thermodynamic product of a halogen dance would need to be determined experimentally. Given the substitution pattern, a 1,2-migration of the iodine from C4 to C5 is a plausible outcome.

Caption: Potential reactivity pathways under strong base conditions.

The Role of the Trimethylsilyl Group: Steric Director and Synthetic Handle

The TMS group at the C3 position is not merely a spectator. Its significant steric bulk can influence the regioselectivity of reactions at adjacent positions. For instance, in cross-coupling reactions, it may sterically hinder the approach of the palladium catalyst to the C2-chloro position, further enhancing the selectivity for reaction at the C4-iodo position.

Furthermore, the TMS group can serve as a reactive handle for ipso-substitution, where the silyl group itself is replaced by an electrophile. This transformation typically occurs under acidic conditions or with electrophiles that can stabilize a β-carbocation relative to silicon. This opens up another avenue for the functionalization of the pyridine ring at the C3 position after the C4 and C2 positions have been elaborated.

Conclusion: A Strategic Asset for Complex Molecule Synthesis

This compound emerges as a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. Its predictable, regioselective reactivity in palladium-catalyzed cross-coupling reactions allows for the sequential and controlled introduction of substituents at the C4 and then C2 positions. The interplay of its three distinct functional groups, coupled with the potential for directed metalation, halogen dance, and ipso-substitution, provides a rich and complex reactivity profile. For drug development professionals and synthetic chemists, mastering the reactivity of this strategic nucleus unlocks a direct and efficient pathway to novel chemical entities with precisely controlled architectures, accelerating the discovery of new therapeutics and functional materials.

References

- 1. Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. Directed Ortho Metalation [organic-chemistry.org]

- 11. baranlab.org [baranlab.org]

- 12. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trimethylsilyl Group: A Linchpin in Modulating Pyridine Reactivity for Advanced Synthesis

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of pharmaceuticals, agrochemicals, and materials science. However, the inherent electronic properties of this heterocycle—namely its electron deficiency—present distinct challenges for selective functionalization. The introduction of a trimethylsilyl (TMS) group is not merely an act of substitution; it is a strategic maneuver that fundamentally alters the reactivity landscape of the pyridine ring. This guide provides a comprehensive exploration of the multifaceted roles of the TMS group, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its utility. We will dissect its function as a regiochemical director, a removable steric bulk, a protecting group, and a reactive handle for carbon-carbon bond formation, providing field-proven insights and detailed protocols for the modern synthetic chemist.

The Fundamental Influence of the Trimethylsilyl Group

The utility of the trimethylsilyl (TMS) group, -Si(CH₃)₃, stems from the unique nature of the carbon-silicon (C-Si) bond and the group's steric profile.[1]

-

Electronic Effects: The electronegativity difference between carbon (2.55) and silicon (1.90) suggests that silicon is electron-releasing relative to carbon.[2] This electrical effect can increase the electron density of the pyridine ring, albeit modestly, influencing its susceptibility to electrophilic attack. However, the most significant electronic contribution is the ability of the C-Si bond to stabilize adjacent carbanions (α-effect) and carbocations (β-effect), which is crucial in metalation and substitution reactions.

-

Steric Hindrance: The TMS group is substantially larger than a hydrogen atom, providing significant steric bulk.[1] This steric hindrance can be exploited to block specific sites on the pyridine ring, thereby directing reagents to less hindered positions.

-

The C-Si Bond as a Synthetic Lever: The C-Si bond is robust enough to withstand many reaction conditions but can be selectively cleaved.[3] This cleavage, typically achieved with fluoride ions or acid, allows the TMS group to act as an excellent leaving group in ipso substitution or to be seamlessly replaced by a proton (protodesilylation) once its directing or protecting role is complete.[3]

Caption: Multifaceted roles of the TMS group in pyridine chemistry.

The TMS Group as a Master of Regiocontrol: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings.[4] While the TMS group itself is not a classical directing metalation group (DMG) like an amide or methoxy group, it is an indispensable tool in DoM strategies for pyridines.

The primary challenge with direct lithiation of unsubstituted pyridine is the propensity for nucleophilic addition of the alkyllithium reagent to the C2 or C4 positions.[5] The TMS group helps overcome this in two ways:

-

Blocking Group: By pre-installing a TMS group at a reactive position (e.g., C4), that site is sterically and electronically shielded from both nucleophilic attack and deprotonation. This forces the organolithium base to deprotonate at an alternative position, often directed by another functional group.

-

Kinetic vs. Thermodynamic Control: In some substituted pyridines, the presence of a TMS group can influence the kinetic site of deprotonation, allowing for regioselectivity that would be otherwise difficult to achieve.

The resulting ortho-lithiated species can be trapped with a wide array of electrophiles, enabling the precise installation of functional groups.[6]

Caption: Workflow for TMS-blocked directed ortho-metalation.

Experimental Protocol 1: Directed ortho-Metalation of 3-Methoxypyridine via a TMS-Blocking Strategy

This protocol illustrates the use of a TMS group to block the highly activated C4 position of 3-methoxypyridine, enabling selective metalation and functionalization at the C2 position.

-

Step A: Synthesis of 3-Methoxy-4-(trimethylsilyl)pyridine:

-

To a flame-dried flask under N₂, add dry THF and 3-methoxypyridine. Cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) and stir for 1 hour at -78 °C. The deprotonation occurs preferentially at the activated C4 position.

-

Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aq. NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography.

-

-

Step B: Directed Metalation and Iodination at C2:

-

Dissolve 3-methoxy-4-(trimethylsilyl)pyridine in dry THF under N₂ and cool to -78 °C.

-

Slowly add n-BuLi (1.1 eq) and stir for 2 hours. With C4 blocked, deprotonation now occurs at C2.

-

Add a solution of iodine (I₂, 1.2 eq) in THF dropwise.

-

Stir for 1 hour at -78 °C, then warm to room temperature.

-

Work up as described in Step A to yield 2-iodo-3-methoxy-4-(trimethylsilyl)pyridine.

-

-

Step C: Protodesilylation:

-

Dissolve the product from Step B in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).[3]

-

Stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

-

Dilute with water, extract with ether, dry, and purify to yield the final product, 2-iodo-3-methoxypyridine.

-

The TMS Group as a Reactive Handle for Cross-Coupling

The C-Si bond of a trimethylsilylpyridine can be activated to participate directly in palladium-catalyzed cross-coupling reactions. This positions the TMS group not just as a placeholder, but as a versatile precursor to C-C bond formation.

The Hiyama Coupling

The Hiyama coupling is the palladium-catalyzed reaction between an organosilane and an organic halide.[7][8] For silylpyridines, this reaction requires an activating agent, typically a fluoride source like TBAF, to form a hypervalent pentacoordinate silicon species.[9] This intermediate is sufficiently nucleophilic to undergo transmetalation to the palladium(II) center.

This method is highly valuable as organosilanes are generally stable, non-toxic, and easy to handle compared to other organometallic reagents.[7]

Table 1: Representative Conditions for Hiyama Coupling of Silylpyridines

| Silylpyridine | Coupling Partner | Catalyst | Ligand | Activator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(TMS)-Pyridine | 4-Bromoanisole | Pd(OAc)₂ | CataCXium A | TBAF | Dioxane | 85 | [10] |

| 2-(TMS)-Pyridine | 4-Chlorotoluene | Pd₂(dba)₃ | SPhos | TBAF | Toluene | 78 | [9] |

| 3-(TMS)-Pyridine | 1-Iodonaphthalene | Pd(PPh₃)₄ | - | TASF | THF | 92 | Hiyama et al. |

// Nodes for the cycle Pd0 [label="Pd(0)L₂", style=filled, fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII [label="R-Pd(II)(X)-L₂", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="Transmetalation", shape=plaintext]; PdII_R [label="R-Pd(II)(Py)-L₂", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext];

// Nodes for reagents RX [label="R-X\n(Aryl Halide)"]; TMSPy [label="Py-TMS"]; Fluoride [label="F⁻ (e.g., TBAF)"]; ActivatedTMSPy [label="[Py-Si(Me)₃F]⁻\n(Hypervalent Silicon)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="R-Py\n(Coupled Product)"];

// Edges for the catalytic cycle Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII; PdII -> Trans [arrowhead=none]; Trans -> PdII_R; PdII_R -> RedElim [arrowhead=none]; RedElim -> Pd0;

// Edges for reagents entering the cycle RX -> OxAdd; ActivatedTMSPy -> Trans; RedElim -> Product [style=dashed];

// Activation step {rank=same; TMSPy; Fluoride;} TMSPy -> ActivatedTMSPy; Fluoride -> ActivatedTMSPy [style=dashed];

} }

Caption: Generalized catalytic cycle for the Hiyama cross-coupling.

Gateway to Other Couplings (Suzuki, Negishi, etc.)

While the Hiyama coupling uses the TMS group directly, silylpyridines are also excellent precursors for generating other organometallic reagents. A common strategy involves:

-

Halogen-Metal Exchange or DoM: Generate a lithiated pyridine at a position other than the silylated one.

-

Transmetalation: React the lithiated intermediate with a suitable metal source, such as ZnCl₂ (for Negishi coupling) or a borate ester (for Suzuki coupling).[11][12]

-

Cross-Coupling: Use the newly formed organozinc or organoboron species in its respective standard cross-coupling reaction.

In this workflow, the TMS group serves as a stable, non-reactive placeholder that ensures the integrity of the pyridine ring during the initial metalation and transmetalation steps.

The TMS Group as a Sacrificial Lamb: Ipso-Substitution

The C-Si bond is susceptible to cleavage by electrophiles in a process known as ipso-substitution, where the incoming electrophile replaces the TMS group at the same carbon atom.[3] This provides a powerful and highly regioselective method for introducing functional groups directly at the site of silylation.

Common electrophilic ipso-substitutions include:

-

Protodesilylation: Replacement with H⁺ (using acids or fluoride/H₂O) to unmask the position.

-

Halogenation: Replacement with Br⁺, I⁺ (using Br₂, I₂, NBS, NIS).

-

Acylation: Replacement with an acyl group (using acyl chlorides under Friedel-Crafts conditions).

This strategy is synthetically valuable because direct electrophilic substitution on the electron-deficient pyridine ring is often difficult and unselective. Silylating the ring first and then performing an ipso-substitution provides a reliable two-step alternative.

Experimental Protocol 2: Ipso-Bromination of 4-(Trimethylsilyl)pyridine

-

Setup: To a solution of 4-(trimethylsilyl)pyridine (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C, add N-Bromosuccinimide (NBS, 1.05 eq).

-

Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Workup: Upon completion, quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining NBS.

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 4-bromopyridine.

Synthesis and Removal: The Practicalities

The strategic use of TMS groups relies on efficient methods for their installation and subsequent removal.

Synthesis of Trimethylsilylpyridines

-

From Halopyridines: The most common method involves halogen-metal exchange (typically with n-BuLi or Mg) followed by quenching with TMSCl.

-

Direct C-H Silylation: Transition-metal-catalyzed methods are emerging that allow for the direct silylation of pyridine C-H bonds. Rhodium and Zinc catalysts have shown promise for C2 and meta-silylation, respectively.[13][14][15]

-

Dearomatization-Aromatization: Pyridine can be dearomatized via reductive silylation to form 1,4-disilyl-1,4-dihydropyridine intermediates. These can then be functionalized and subsequently rearomatized to yield substituted silylpyridines.[3][16]

Table 2: Comparison of Pyridine Silylation Methods

| Method | Position(s) Targeted | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Lithiation/Silylation | C2, C4 | n-BuLi, TMSCl | High yield, common reagents | Requires low temp, potential for side reactions | [3] |

| Rh-Catalyzed C-H Silylation | C2 | Rh-Al complex, HSiMe₂Ph | High C2 selectivity, atom economy | Requires specialized catalyst | [13] |

| Zn-Catalyzed Silylation | C3 (meta) | Zn(OTf)₂, Et₃SiH | Access to meta-isomer | Moderate yields, requires microwave |[14][17] |

Deprotection (Protodesilylation)

The removal of the TMS group is arguably as important as its installation. The choice of reagent depends on the stability of other functional groups in the molecule.

-

Fluoride-Based Reagents: This is the most common method. Tetrabutylammonium fluoride (TBAF) in THF is the standard.[1] Other sources include CsF and HF-pyridine. The mechanism involves the formation of a strong Si-F bond which drives the cleavage of the weaker C-Si bond.

-

Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) or HCl can effectively cleave the C-Si bond. This method is suitable for acid-stable molecules.

-

Basic Conditions: In some cases, basic conditions (e.g., potassium tert-butoxide in wet DMSO) can promote desilylation.[3]

Conclusion: A Strategic Imperative in Modern Synthesis

The trimethylsilyl group is far more than a simple protecting group in the context of pyridine chemistry. It is a powerful and versatile tool that allows chemists to fundamentally reprogram the innate reactivity of the pyridine ring. By leveraging its unique steric and electronic properties, researchers can achieve levels of regiochemical control in metalation, substitution, and coupling reactions that would be otherwise unattainable. The ability to install the TMS group, use it to direct one or more synthetic transformations, and then cleanly remove it or convert it into a new functionality makes it an indispensable asset in the synthesis of complex, highly functionalized pyridines for pharmaceutical and materials science applications.

References

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]

- 3. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. baranlab.org [baranlab.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Hiyama Coupling [organic-chemistry.org]

- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Silylation Of Pyridine, Picolines, And Quinoline With A Zinc Catalyst" by Joshua W. Prybil, Rodney Wallace et al. [scholarworks.uni.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Solubility Profile of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine, a key heterocyclic building block in modern drug discovery and organic synthesis.[1][2] We delve into the physicochemical properties of the molecule, applying fundamental principles of solubility to predict its behavior across a spectrum of common organic solvents. This document is intended for researchers, chemists, and drug development professionals, offering a theoretical framework, a detailed experimental protocol for quantitative solubility determination, and practical insights for reaction optimization, purification, and handling.

Introduction: A Versatile Pyridine Building Block

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2][3] this compound is a highly functionalized derivative that serves as a versatile intermediate. Its distinct substitution pattern—featuring chloro, iodo, and trimethylsilyl (TMS) groups—provides multiple reactive handles for advanced molecular engineering, particularly in cross-coupling reactions.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application. Proper solvent selection impacts reaction kinetics, yield, and purity. It is fundamental for developing robust purification methods like recrystallization and chromatography, and for formulating stable solutions for storage and handling. This guide provides the foundational knowledge to leverage the full potential of this valuable synthetic intermediate.

Physicochemical Properties & Structural Analysis

The solubility of a compound is dictated by its molecular structure. The key to predicting the behavior of this compound lies in analyzing its distinct structural motifs and their interplay.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1138444-01-5 | [4] |

| Molecular Formula | C₈H₁₁ClINSi | [4] |

| Molecular Weight | 311.62 g/mol | [4] |

| Physical Form | Solid | [4] |

| InChI Key | RXQKTAFCWPMXTO-UHFFFAOYSA-N |[4] |

2.1. Deconstructing the Molecule for Solubility Prediction

The molecule's structure presents a fascinating dichotomy of polar and non-polar characteristics.

-

Pyridine Core: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making the ring polar and capable of acting as a hydrogen bond acceptor.[3] This feature promotes interaction with polar solvents.

-

Halogen Substituents (Cl, I): The chloro and iodo groups are electronegative, contributing to the molecule's overall polarity through dipole moments.

-

Trimethylsilyl (TMS) Group: The -Si(CH₃)₃ group is the most significant contributor to the molecule's non-polar character. It is sterically bulky and lipophilic, which enhances solubility in non-polar organic solvents while hindering interaction with highly polar, protic solvents like water.

The interplay of these groups suggests that this compound is a moderately polar compound with significant non-polar features. It lacks a hydrogen bond donor, which will limit its solubility in solvents that rely heavily on hydrogen bond networks (e.g., water, alcohols). The guiding principle of "like dissolves like" suggests the highest solubility will be found in solvents of intermediate polarity.[5]

Caption: Structural contributions to the solubility of the target molecule.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in various classes of common organic solvents. This table serves as a practical guide for initial solvent screening.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

|---|---|---|---|

| Non-Polar Aprotic | Hexane, Heptane, Cyclohexane | Low | The polar pyridine core and halogen atoms are incompatible with purely aliphatic non-polar solvents. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings can engage in π-π stacking with the pyridine ring, and the solvent's low polarity accommodates the TMS group. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents have moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane | High | THF and Dioxane are excellent choices. Their polarity is suitable, and the ether oxygen can interact with the molecule without requiring H-bonding. |

| Esters | Ethyl Acetate (EtOAc) | High | A versatile solvent of intermediate polarity that is expected to dissolve the compound well. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | While polar, the lack of a strong H-bonding network allows them to accommodate the TMS group better than protic solvents. High solubility in DMF and DMSO is likely. |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Very Low | The large, non-polar TMS group and the lack of H-bond donating ability prevent effective solvation in the strong hydrogen-bonding networks of these solvents. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The following protocol outlines a robust method for determining the equilibrium solubility of the title compound using the isothermal shake-flask method, followed by HPLC quantification. This method is a self-validating system for generating trustworthy and reproducible data.

4.1. Workflow for Solubility Measurement

Caption: Experimental workflow for quantitative solubility determination.

4.2. Step-by-Step Methodology

Objective: To determine the concentration (e.g., in mg/mL) of a saturated solution of this compound in a chosen solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge with appropriate tubes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~20-50 mg per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials vigorously for a period sufficient to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate. A preliminary time-course study can be run to confirm when the concentration in solution becomes constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and let the solid settle for 30 minutes.

-

To ensure complete removal of undissolved solids, withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Causality Check: Filtration is a mandatory step to prevent undissolved microparticles from artificially inflating the measured concentration.

-

Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and carefully pipette the clear supernatant.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV. The pyridine ring provides a strong chromophore for UV detection.

-

Determine the concentration of the diluted sample by comparing its peak area to a pre-established calibration curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Practical Implications for the Bench Scientist

A clear understanding of this compound's solubility directly informs experimental design and execution.

-

Reaction Setup: For homogeneous reactions, solvents like THF, Dioxane, or Toluene are excellent starting points. If a reaction generates polar byproducts, using a less polar solvent might facilitate product precipitation or simplify workup.

-

Purification by Column Chromatography: A solvent system for column chromatography can be rationally designed based on solubility. Since the compound is soluble in DCM and moderately soluble in aromatic solvents, a mobile phase of hexane/ethyl acetate or hexane/DCM would likely provide good separation.[6]

-

Recrystallization: To purify the solid compound, an ideal recrystallization solvent pair would be one in which the compound is highly soluble when hot and poorly soluble when cold. A potential system could be Toluene/Hexane or Ethanol/Water, where the compound is dissolved in a minimal amount of the "good" solvent at reflux, and the "poor" solvent is added until turbidity appears, followed by cooling.

-

Safety and Handling: While specific toxicity data is limited, standard laboratory precautions for handling halogenated organic compounds should be followed.[7][8] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7][9] Store the compound in a tightly sealed container in a cool, dry place.[8]

Conclusion

This compound is a molecule of dual character, possessing both polar and significant non-polar functionalities. This structure leads to high solubility in moderately polar aprotic solvents such as Dichloromethane, THF, and Ethyl Acetate, and low solubility in highly polar protic solvents like water and alcohols. The provided theoretical predictions serve as a robust starting point for solvent selection, while the detailed experimental protocol offers a clear and reliable path to obtaining precise quantitative solubility data. This knowledge is indispensable for optimizing synthetic routes, streamlining purification processes, and ensuring the safe and effective handling of this important chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR 1138444-01-5 [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. orgchemres.org [orgchemres.org]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. aksci.com [aksci.com]

CAS number and safety information for 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a halogenated and silylated pyridine derivative of significant interest in contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a trimethylsilyl group on the pyridine core, renders it a versatile building block for the construction of complex molecular architectures. The chloro and iodo moieties serve as reactive handles for various cross-coupling reactions, while the trimethylsilyl group can act as a directing group or be readily removed, offering a strategic advantage in multi-step syntheses. This guide provides an in-depth overview of the essential safety information, handling protocols, and chemical properties of this compound, compiled to ensure its safe and effective use in a research and development setting.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical is paramount before its inclusion in any experimental workflow.

| Property | Value | Source |

| CAS Number | 1138444-01-5 | [1] |

| Molecular Formula | C₈H₁₁ClINSi | [1] |

| Molecular Weight | 311.62 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Safety Information

Based on the analysis of its constituent functional groups, this compound is anticipated to possess the following hazards:

-

Acute Toxicity: Like many substituted pyridines, it may be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: It is likely to cause skin irritation and serious eye irritation.

-

Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

GHS Hazard Classification (Inferred)

The Globally Harmonized System (GHS) classification is inferred from related compounds and is intended for guidance in the absence of specific data.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (Inferred) |

| Acute Toxicity, Oral | 4 | Warning | Harmful if swallowed. | |

| Acute Toxicity, Dermal | 4 | Warning | Harmful in contact with skin. | |

| Skin Corrosion/Irritation | 2 | Warning | Causes skin irritation. | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | Causes serious eye irritation. | |

| Specific Target Organ Toxicity - Single Exposure | 3 | Warning | May cause respiratory irritation. |

Safe Handling and Storage

Adherence to rigorous safety protocols is essential when working with this compound. The following workflow outlines the critical steps for safe handling.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended.

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage is at 2-8°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency and First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Toxicological Information (Inferred)

Detailed toxicological studies on this compound have not been reported. The toxicological profile is inferred from data on related compounds.

-

Pyridine and its derivatives can cause liver and kidney damage with chronic exposure.

-

Halogenated aromatic compounds can be persistent in the environment and may have long-term health effects.

-

Organosilanes can have varying degrees of toxicity, and their metabolic pathways should be considered.

Conclusion

This compound is a valuable reagent for chemical synthesis. While specific safety data is limited, a thorough risk assessment based on its structural components allows for the implementation of safe handling practices. Researchers and drug development professionals must exercise caution, utilize appropriate personal protective equipment, and work in a well-ventilated environment to minimize potential exposure. Adherence to the guidelines outlined in this technical guide will contribute to a safer laboratory environment and the successful application of this versatile compound.

References

The Strategic Application of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine in Modern Medicinal Chemistry

A Technical Guide for the Advanced Synthesis of Complex Pyridine Scaffolds

Authored by: Your Senior Application Scientist

Abstract

The pyridine scaffold remains a cornerstone in the design of novel therapeutics, with a significant percentage of FDA-approved drugs featuring this privileged heterocycle.[1][2] The precise functionalization of the pyridine ring is paramount to modulating the pharmacological activity, selectivity, and pharmacokinetic properties of drug candidates. This technical guide delves into the strategic utility of a highly functionalized building block, 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine , in the synthesis of complex, polysubstituted pyridines for medicinal chemistry applications. We will explore its synthesis, unique reactivity profile, and its potential as a key intermediate in the development of targeted therapies, such as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for accelerated and efficient drug discovery.

Introduction: The Pyridine Moiety in Drug Discovery

The pyridine ring is a bioisostere of benzene, but its nitrogen atom introduces a dipole moment, hydrogen bonding capabilities, and a coordination site for metal ions, all of which can be exploited to enhance interactions with biological targets.[3] The position and nature of substituents on the pyridine ring can drastically alter a molecule's biological activity.[4] Consequently, the development of synthetic routes that allow for the controlled and regioselective introduction of various functional groups is of utmost importance in medicinal chemistry.[5]

This compound is a trifunctionalized pyridine that offers a remarkable degree of synthetic flexibility. The differential reactivity of the chloro and iodo substituents, coupled with the directing and protecting capabilities of the trimethylsilyl group, makes this reagent a powerful tool for the construction of complex molecular architectures.

Synthesis of this compound: A Plausible Route

The logical synthetic pathway would commence with the regioselective silylation of 2-chloropyridine, followed by iodination at the 4-position.

Step 1: Directed ortho-Metalation and Silylation of 2-Chloropyridine

The chloro group in 2-chloropyridine is known to direct metalation to the C3 position.[7] Treatment of 2-chloropyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures, followed by quenching with trimethylsilyl chloride (TMSCl), is expected to yield 2-chloro-3-(trimethylsilyl)pyridine.

Experimental Protocol: Synthesis of 2-Chloro-3-(trimethylsilyl)pyridine (Hypothetical)

-

To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Add a solution of 2-chloropyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

After stirring for 1-2 hours at -78 °C, add trimethylsilyl chloride (1.2 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-3-(trimethylsilyl)pyridine.[8]

Step 2: Iodination of 2-Chloro-3-(trimethylsilyl)pyridine

The subsequent iodination at the C4 position can be achieved via another directed metalation followed by quenching with an iodine source. The silyl group at C3 and the chloro group at C2 would sterically and electronically direct the metalation to the C4 position.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

To a solution of 2-chloro-3-(trimethylsilyl)pyridine (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add a strong base such as LDA or a turbo-Grignard reagent (e.g., i-PrMgCl·LiCl).

-

Stir the mixture at -78 °C for 2-3 hours to ensure complete metalation at the C4 position.

-

Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up the reaction as described in the previous step and purify by column chromatography to yield the target compound, this compound.[9]

Strategic Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and regioselective introduction of diverse substituents, a key strategy in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Regioselective Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[10] This differential reactivity allows for the selective functionalization of the C4 position, while leaving the C2-chloro and C3-silyl groups intact for subsequent transformations.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[9] this compound is an excellent substrate for the selective introduction of aryl or heteroaryl groups at the C4 position.

Experimental Protocol: Suzuki-Miyaura Coupling at the C4-Position (Representative)

-

In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with argon.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by flash chromatography.[11]

The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable linkers and pharmacophores in medicinal chemistry.[12][13] The C4-iodo position of our target molecule can be selectively coupled with terminal alkynes.

Experimental Protocol: Sonogashira Coupling at the C4-Position (Representative)

-

To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05 eq.), and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

-

Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, and drying over an anhydrous salt.

-

Purify the product by column chromatography.[14]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[15][16] This reaction can be employed to introduce primary or secondary amines at the C4 position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination at the C4-Position (Representative)

-

Combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.) in a dry Schlenk tube.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture under an argon atmosphere at 80-110 °C until completion.

-

After cooling, quench the reaction, extract the product with an organic solvent, and purify by chromatography.[17]

Subsequent Functionalization at the C2-Position

Following the selective functionalization at the C4 position, the less reactive C2-chloro group can be targeted for further diversification. This can be achieved through another cross-coupling reaction, often requiring more forcing conditions or a more active catalyst system, or via nucleophilic aromatic substitution (SNAr).

The Role of the Trimethylsilyl Group

The trimethylsilyl (TMS) group at the C3 position serves multiple purposes. Firstly, it acts as a bulky directing group during the initial synthesis, influencing the regioselectivity of the iodination.[3] Secondly, it can be retained in the final molecule or removed (deprotected) at a later stage to provide a proton at the C3 position.[18][19] This deprotection is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[20] This "traceless" directing group strategy provides access to 2,4-disubstituted pyridines that might be difficult to synthesize via other routes.

Case Study: Hypothetical Synthesis of a Kinase Inhibitor

To illustrate the potential of this compound in medicinal chemistry, let us consider a hypothetical synthesis of a trisubstituted pyridine, a scaffold commonly found in kinase inhibitors.[21][22]

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

Caption: Synthetic workflow illustrating the use of this compound.

This workflow demonstrates the modular approach enabled by our key building block. By varying the coupling partners in each step, a diverse library of trisubstituted pyridines can be rapidly synthesized for biological screening.

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of complex, polysubstituted pyridines in medicinal chemistry. Its unique arrangement of functional groups with orthogonal reactivity allows for a controlled, regioselective, and modular approach to the construction of novel molecular scaffolds. The ability to perform selective cross-coupling reactions at the C4 position, followed by further functionalization at the C2 position and optional removal of the C3-silyl group, provides medicinal chemists with a powerful tool to accelerate the discovery of new therapeutic agents. As the demand for novel, highly specific drugs continues to grow, the use of such advanced, multifunctional intermediates will be crucial in navigating the complex landscape of modern drug development.

References

- 1. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-3-TRIMETHYLSILANYLETHYNYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-3-(trimethylsilyl)pyridine 77332-76-4 [sigmaaldrich.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 19. study.com [study.com]

- 20. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Introduction: Navigating Chemoselectivity in Complex Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] The synthesis of highly substituted pyridine derivatives, core components of numerous bioactive molecules, frequently employs this powerful methodology.

This document provides a detailed guide for the selective Suzuki-Miyaura coupling of a unique and challenging substrate: 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine . This molecule presents a fascinating challenge in chemoselectivity due to the presence of two distinct halogen atoms—iodine and chlorine. Furthermore, the bulky trimethylsilyl (TMS) group at the 3-position introduces significant steric considerations that must be addressed for successful coupling.

The protocol herein is designed to selectively target the carbon-iodine bond, leveraging the established reactivity hierarchy of organic halides in palladium-catalyzed cross-coupling reactions (C-I > C-Br >> C-Cl).[4][5] By carefully selecting the catalyst, ligand, base, and solvent system, we can achieve a highly regioselective transformation, leaving the C-Cl bond intact for potential subsequent functionalization. This guide will not only provide a step-by-step procedure but also delve into the mechanistic rationale behind each experimental choice, empowering researchers to adapt and troubleshoot as needed.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][6] Understanding this cycle is crucial for rational catalyst and condition selection.

.dot

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (this compound). Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, this step occurs selectively at the 4-position.[7] This forms a Pd(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8][9]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[4] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Design: Addressing Steric and Electronic Challenges

The success of this selective coupling hinges on the careful selection of reagents and conditions to favor reaction at the C-I bond while mitigating the steric hindrance from the adjacent TMS group.

Key Reaction Parameters

| Parameter | Recommended Choice | Rationale |

| Palladium Source | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄: A reliable Pd(0) source that is often effective for a wide range of Suzuki couplings.[10] PdCl₂(dppf): A stable Pd(II) precatalyst that is readily reduced in situ. The dppf ligand can be effective for cross-coupling reactions. |

| Ligand | (if using a Pd(II) source without a ligand) SPhos, XPhos, or other bulky, electron-rich phosphines. | The steric bulk of the TMS group necessitates a bulky ligand to facilitate the reductive elimination step.[1][11] Electron-rich ligands also promote the oxidative addition of the C-I bond.[12] |

| Base | K₂CO₃ or K₃PO₄ | These inorganic bases are effective at activating the boronic acid for transmetalation and are generally well-tolerated by a wide range of functional groups.[9] K₃PO₄ is a slightly stronger base and can sometimes improve yields in challenging couplings. |

| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is standard for Suzuki couplings.[13] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane and toluene are common choices with good solvating properties for the organic reagents. |

| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with sterically hindered substrates. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

.dot

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Deionized water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Through the septum, add the degassed 1,4-dioxane followed by the degassed water via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyridine.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-chloro-3-(trimethylsilyl)pyridine product.

Troubleshooting and Considerations

-

Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, using a stronger base like K₃PO₄, or screening different bulky phosphine ligands (e.g., XPhos, SPhos) if using a Pd(II) precatalyst.

-

Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction.[14] If this is observed, using anhydrous conditions with a base like KF might be beneficial. Alternatively, using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid can mitigate this issue.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. Ensuring a thoroughly deoxygenated reaction mixture can help to minimize this side reaction.

-

Reaction at C-Cl bond: While highly unlikely under the recommended conditions, if any coupling at the C-Cl bond is observed, reducing the reaction temperature or using a less active catalyst system could improve selectivity.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a strategic route to novel, highly substituted pyridine derivatives. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can successfully navigate the challenges of chemoselectivity and steric hindrance presented by this substrate. The protocol provided serves as a robust starting point for the synthesis of a wide array of valuable compounds for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]